molecular formula C29H36N2O B1424936 N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide CAS No. 1252187-41-9

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Cat. No. B1424936
CAS RN: 1252187-41-9
M. Wt: 428.6 g/mol
InChI Key: OLLXRRVKVDQNML-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide, also known as 4-BMC, is a synthetic compound that belongs to the cathinone family of psychoactive substances. It is a designer drug that was first synthesized in the early 2010s and has gained popularity among recreational drug users due to its stimulating and euphoric effects. However, 4-BMC has also attracted the attention of scientific researchers due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide is similar to other cathinone derivatives. It works by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to feelings of euphoria, increased energy, and improved mood. N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide also inhibits the reuptake of these neurotransmitters, which prolongs their effects and enhances their potency. However, the exact mechanism of action of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide are similar to other cathinone derivatives. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as heart attack and stroke. N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide also causes dehydration, which can lead to kidney damage and other health problems. Long-term use of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide can lead to addiction and other psychological problems such as anxiety, depression, and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, one limitation is its potential for abuse and addiction, which could compromise the validity of the results. Another limitation is the lack of information on its long-term effects on the brain and other organs, which could limit its clinical applications.

Future Directions

There are several future directions for research on N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide. One area of interest is its potential as a treatment for depression, anxiety, and ADHD. Further research is needed to determine the safety and efficacy of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide as a treatment for these conditions. Another area of interest is the development of more selective and potent cathinone derivatives that could be used as pharmacological tools or treatments for various medical conditions. Finally, more research is needed to elucidate the mechanism of action of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide and other cathinone derivatives, which could lead to a better understanding of the effects of dopamine on the brain.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research is its use as a pharmacological tool to investigate the structure-activity relationship of cathinone derivatives. Several studies have shown that N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition.
Another area of research is the potential use of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide as a treatment for various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Some studies have suggested that N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide has antidepressant and anxiolytic effects, which could make it a useful alternative to traditional antidepressant and anxiolytic drugs. However, further research is needed to determine the safety and efficacy of N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide as a treatment for these conditions.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O/c32-27(30-26-11-13-31(14-12-26)20-22-7-3-1-4-8-22)29-18-23-15-24(19-29)17-28(16-23,21-29)25-9-5-2-6-10-25/h1-10,23-24,26H,11-21H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXRRVKVDQNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-phenyladamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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